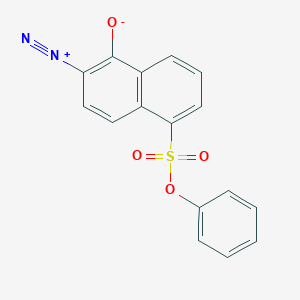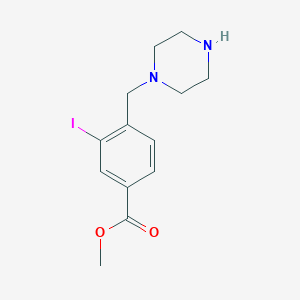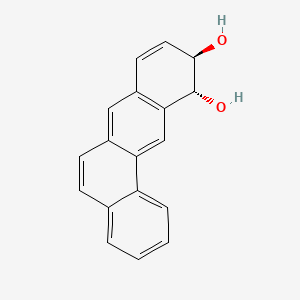![molecular formula C17H17ClN4 B15344804 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride CAS No. 78812-01-8](/img/structure/B15344804.png)
2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a phenyl group and a guanidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride typically involves multiple steps. One common approach is the reaction of 2-phenylquinoline-4-carboxylic acid with a substituted amine to form the corresponding amide, followed by further modifications to introduce the guanidine group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride exerts its effects involves interactions with specific molecular targets. The guanidine group, in particular, is known to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
2-Phenylquinoline derivatives: These compounds share the quinoline ring system and phenyl group but may differ in their substituents and functional groups.
Guanidine derivatives: Other guanidine-containing compounds may have different aromatic or aliphatic groups attached.
Uniqueness: 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride is unique due to its specific combination of the quinoline and guanidine moieties, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
78812-01-8 |
|---|---|
Fórmula molecular |
C17H17ClN4 |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
2-[(2-phenylquinolin-4-yl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C17H16N4.ClH/c18-17(19)20-11-13-10-16(12-6-2-1-3-7-12)21-15-9-5-4-8-14(13)15;/h1-10H,11H2,(H4,18,19,20);1H |
Clave InChI |
VUBUVVFUVHFATE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


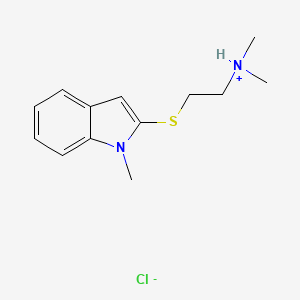
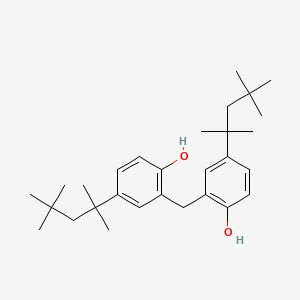

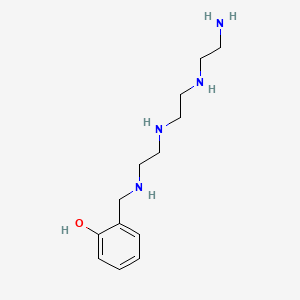
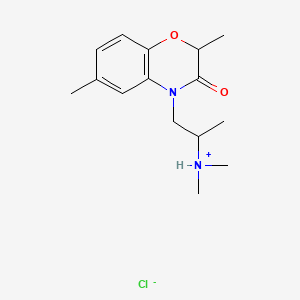


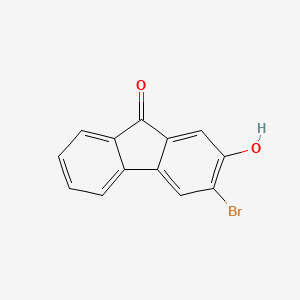


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
